molecular formula C11H19N3O2 B1402080 N-methyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide CAS No. 1428138-92-4

N-methyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

Cat. No. B1402080
CAS RN: 1428138-92-4
M. Wt: 225.29 g/mol
InChI Key: YEEZKNHYBGPODT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-methyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide” is a chemical compound with the molecular formula C11H19N3O2 and a molecular weight of 225.29 g/mol . It is intended for research use only and not for human or veterinary use.


Synthesis Analysis

While specific synthesis methods for “N-methyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide” are not available in the search results, cyanoacetamides, a related class of compounds, can be synthesized through various methods . One common method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Anticonvulsant Activity

N-methyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide derivatives have been explored for their potential anticonvulsant activities. A study by Ibrahim et al. (2013) designed and synthesized novel derivatives of this compound to evaluate their anticonvulsant effects. Some of these derivatives showed significant anticonvulsant activities in experimental mice, particularly compounds 9c and 8c (Ibrahim et al., 2013).

Antibacterial and Antifungal Agents

This compound has also been synthesized in various forms for its antibacterial and antifungal properties. For instance, Kumar et al. (2013) synthesized derivatives with substantial in vitro antibacterial and antifungal activities against several strains, including E. coli and C. albicans (Kumar et al., 2013).

Another study by Kumar et al. (2012) synthesized thiazolidinone derivatives of N-methyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide, which also exhibited notable antibacterial and antifungal activities (Kumar et al., 2012).

Muscarinic Agonist Activity

Research has also been conducted on the muscarinic agonist activity of similar compounds. Pukhalskaya et al. (2010) prepared N-methyl-N-[1-(3′,7′,10′-trimethylsilatran-1-yl)methyl]acetamide derivatives and found them to be partial muscarinic agonists with potential implications for targeting cholinoreceptors (Pukhalskaya et al., 2010).

Antiviral and Antiapoptotic Effects

In the context of viral diseases, a derivative was synthesized and evaluated for its effectiveness against Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects in vitro (Ghosh et al., 2008).

Antioxidant Properties

Gopi and Dhanaraju (2020) synthesized derivatives for evaluating their antioxidant activity. These compounds showed considerable antioxidant activity in various tests, with certain derivatives being notably effective at low concentrations (Gopi & Dhanaraju, 2020).

properties

IUPAC Name

N-methyl-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-12-10(15)6-9-11(16)14-8-5-3-2-4-7(8)13-9/h7-9,13H,2-6H2,1H3,(H,12,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEZKNHYBGPODT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1C(=O)NC2CCCCC2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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